
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)-
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Overview
Description
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is an organic compound with the molecular formula C12H20N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- typically involves the reaction of 2-methyl-5-methyl-1,3-oxazole with N-butyl-2-methylpropanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazole ring can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring plays a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-methylpropanamide: Lacks the oxazole ring, making it less versatile in certain reactions.
2-Methyl-5-methyl-1,3-oxazole: Contains the oxazole ring but lacks the butyl and propanamide groups.
Uniqueness
Propanamide, N-butyl-2-methyl-N-(5-methyl-2-oxazolyl)- is unique due to the combination of the oxazole ring with butyl and propanamide groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
57068-75-4 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-butyl-2-methyl-N-(5-methyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C12H20N2O2/c1-5-6-7-14(11(15)9(2)3)12-13-8-10(4)16-12/h8-9H,5-7H2,1-4H3 |
InChI Key |
OYSBQIYYPMWEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC=C(O1)C)C(=O)C(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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